An In-Depth Technical Guide to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: A Putative Modulator of the TAK1 Signaling Pathway
An In-Depth Technical Guide to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: A Putative Modulator of the TAK1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol (CAS Number 1391054-47-8), a small molecule with structural motifs characteristic of kinase inhibitors. Due to the limited publicly available data on this specific compound, this document frames its scientific exploration through the lens of a plausible and compelling hypothesis: its potential as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical signaling node in inflammatory and oncogenic pathways, making it a high-interest target for therapeutic intervention. This guide synthesizes information from structurally related compounds to propose a viable synthetic route, elucidate the mechanism of TAK1-mediated signaling, and provide detailed, field-proven protocols for the comprehensive evaluation of this compound's biological activity.
Introduction: The Therapeutic Promise of Targeting TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a central hub for a multitude of cellular signaling pathways. It plays an indispensable role in translating upstream signals from pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands, into downstream cellular responses.[1][2] The activation of TAK1 is a critical event that leads to the stimulation of the NF-κB and MAPK (p38 and JNK) pathways, which are fundamental in regulating inflammation, immunity, cell survival, and apoptosis.[3][4]
Given its central role, dysregulation of TAK1 activity is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[2][5] This has positioned TAK1 as a highly attractive therapeutic target. The development of small molecule inhibitors of TAK1 offers a promising strategy to modulate these pathological processes.[6] The chemical structure of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol, featuring a pyridinol core and a methylsulfonylphenyl moiety, bears a resemblance to known classes of kinase inhibitors, suggesting it may possess activity against TAK1 or other related kinases.[7][8]
The TAK1 Signaling Cascade: A Network of Cellular Responses
TAK1 activation is a tightly regulated process initiated by various stimuli. Upon stimulation by cytokines like TNF-α or IL-1β, receptor-associated proteins trigger the formation of a signaling complex that leads to the K63-linked polyubiquitination of target proteins.[3] The TAK1-binding proteins TAB1 and TAB2/3 recruit the TAK1 complex to these polyubiquitin chains, resulting in TAK1 autophosphorylation and activation.[9] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB to drive the expression of inflammatory and survival genes.[10] Concurrently, TAK1 activates the MKK4/7-JNK and MKK3/6-p38 MAPK cascades, further amplifying the inflammatory response.[11]
Caption: The TAK1 signaling pathway and the putative point of inhibition.
Synthesis of Pyridine-Based Kinase Inhibitors: A Plausible Route
While a specific synthesis for 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol is not documented in the public domain, a plausible synthetic route can be devised based on established methods for preparing substituted pyridinol derivatives, which are common scaffolds in kinase inhibitors.[12][13][14] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. A potential retrosynthetic analysis suggests a Suzuki or Stille coupling reaction as a key step to join the pyridine and phenyl moieties.
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of a suitable 6-halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) in a solvent mixture such as 1,4-dioxane and water, add (4-(methylsulfonyl)phenyl)boronic acid.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, typically sodium carbonate or potassium phosphate.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Extraction: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocols for Biological Evaluation
A thorough evaluation of a putative TAK1 inhibitor requires a multi-faceted approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects on the signaling pathway in a physiological context.
Biochemical Kinase Assay: Measuring Direct TAK1 Inhibition
The primary objective is to determine if 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol directly inhibits the kinase activity of TAK1. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[15][16][17]
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.
Detailed Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer from a 5x stock solution.
-
Thaw recombinant human TAK1/TAB1 enzyme, ATP, and the substrate (e.g., Myelin Basic Protein, MBP) on ice.
-
Prepare a serial dilution of the test compound (6-(4-(methylsulfonyl)phenyl)pyridin-3-ol) in DMSO, and then dilute further in the 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Add the substrate (MBP) to all wells.
-
Initiate the reaction by adding the TAK1/TAB1 enzyme to all wells except the blank.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Representative IC₅₀ Values for Known TAK1 Inhibitors
| Inhibitor | TAK1 IC₅₀ (nM) | Kinase Selectivity | Reference |
| Takinib | 9.5 | Selective | [18] |
| 5Z-7-Oxozeaenol | 9 | Covalent, less selective | [6] |
| AZ-TAK1 | 8 | Type I inhibitor | [6] |
| NG-25 | 4 | Type II inhibitor | [6] |
Cell-Based Assay: Western Blot for Downstream Signaling
To confirm that the compound inhibits TAK1 activity within cells, we can measure the phosphorylation status of its downstream targets, such as p38 and IκBα, using Western blotting.[19][20]
Principle: Cells are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the inhibitor. The inhibition of TAK1 will prevent the phosphorylation of its downstream substrates.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, MDA-MB-231, or rheumatoid arthritis fibroblast-like synoviocytes) in appropriate media.
-
Pre-treat the cells with various concentrations of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-TAK1, phospho-p38, phospho-IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control.
-
Compare the levels of phosphorylated proteins in treated cells to the stimulated, untreated control.
-
Experimental Workflow for Cellular Assays:
Caption: Workflow for evaluating the cellular effects of a putative TAK1 inhibitor.
Apoptosis Induction Assay
In many cancer cell lines, inhibition of the pro-survival NF-κB pathway via TAK1 blockade can sensitize cells to TNF-α-induced apoptosis.[21]
Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorescent substrate.
Detailed Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound in the presence of TNF-α for 12-24 hours.
-
Assay Execution: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence, which is proportional to caspase 3/7 activity.
Conclusion and Future Directions
While direct experimental data for 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol remains elusive, its structural characteristics strongly suggest its potential as a kinase inhibitor, with TAK1 being a plausible target. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically investigate this hypothesis. By employing a combination of biochemical and cell-based assays, the inhibitory activity, selectivity, and cellular effects of this compound can be thoroughly characterized. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of TAK1-mediated signaling in health and disease.
References
- Ajibade, A. A., Wang, H. Y., & Wang, R. F. (2013). Cell type-specific function of TAK1 in innate and adaptive immunity. Trends in Immunology, 34(7), 307-316.
- Cohen, P. (2014). The role of protein ubiquitination in NF-κB activation. Nature Reviews Molecular Cell Biology, 15(4), 265-274.
- Ea, C. K., Deng, L., Xia, Z. P., Pineda, G., & Chen, Z. J. (2006). Activation of IKK by TNFalpha requires site-specific ubiquitination of RIP1 and NEMO. Molecular Cell, 22(2), 245-257.
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344-362.
- Ninomiya-Tsuji, J., Kishimoto, K., Hiyama, A., Inoue, J., Cao, Z., & Matsumoto, K. (1999). The kinase TAK1 can activate the N-terminal kinase cascade in the absence of any receptor stimulation.
- Norman, P. (2011). Selective TAK1 inhibitors.
- Ono, K., & Han, J. (2000). The p38 signal transduction pathway: activation and function. Cellular Signalling, 12(1), 1-13.
-
Sakurai, H. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Trends in Pharmacological Sciences, 33(10), 522-530. [Link]
-
Totzke, J., Gurbani, D., Raphemot, R., Hughes, P. F., Bodo, J., & Watterson, D. M. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(9), 1029-1039.e6. [Link]
-
BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
- Wu, J., Powell, F., Larsen, N., & Lai, Z. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-oxozeaenol. ACS Chemical Biology, 8(3), 643-650.
-
Cheon, H., Lee, C. M., & Lee, H. W. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
-
Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Retrieved from [Link]
-
Alwarawrah, Y., Kiernan, K., & MacGurn, J. A. (2019). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 21(1), 253. [Link]
-
Duan, Y., Li, Z., & Wang, L. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]
-
Conde, I., Costas, M. J., & Estévez-Braun, A. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569. [Link]
-
Singh, A., & Choi, S. (2017). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 114(49), E10533-E10542. [Link]
-
Elzahabi, H. S. A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(7), 1741-1768. [Link]
-
Kiernan, K., & MacGurn, J. A. (2019). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 21(1), 253. [Link]
-
Lee, H. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
-
Mihic, D. S., & Gatza, M. L. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200222. [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (2012). EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Tan, L., Gurbani, D., & Watterson, D. M. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 573-577. [Link]
-
Singh, A., & Choi, S. (2016). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 113(49), E7848-E7857. [Link]
- Google Patents. (2012). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Retrieved from [Link]
-
Tan, L., Gurbani, D., & Watterson, D. M. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 573-577. [Link]
-
Mihic, D. S., & Gatza, M. L. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200222. [Link]
-
European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]
-
Gurbani, D., & Watterson, D. M. (2017). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 578-582. [Link]
-
Sakurai, H. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Trends in Pharmacological Sciences, 33(10), 522-530. [Link]
- Google Patents. (2007). EP2511844A2 - Advanced drug development and manufacturing.
-
Google Patents. (2002). US 6,504,030 B1. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of current TAK1 inhibitors. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1-oxide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.jp [promega.jp]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
